![molecular formula C9H10ClNO B1453216 [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride CAS No. 1217129-50-4](/img/structure/B1453216.png)
[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride
Overview
Description
“[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1217129-50-4 . It has a molecular weight of 183.64 . This compound is used for chemical probe synthesis . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Synthesis Analysis
The synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties, is very relevant . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The InChI Code of “[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is 1S/C9H9NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6H,7,10H2;1H . The InChI key is SVOMGBJDHWHLGE-UHFFFAOYSA-N .Chemical Reactions Analysis
The transformation of compound 1 to compound 2 by chlorination was confirmed by the appearance of a singlet in the 1 H NMR of compound 2, which was a doublet for the CH 2 protons of the propargyl fragment of compound 1 .Physical And Chemical Properties Analysis
“[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” is a solid at room temperature .Scientific Research Applications
Chemical Probe Synthesis
[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride: is utilized in the synthesis of chemical probes. These probes are trifunctional building blocks containing a light-activated benzophenone, an alkyne tag, and an amine synthetic handle . When attached to a ligand or pharmacophore, the compound facilitates UV light-induced covalent modification of biological targets, which is essential for the identification and characterization of new drug targets.
Click Chemistry Applications
The compound’s alkyne group is instrumental in click chemistry reactions, a class of biocompatible chemical reactions that are widely used for bioconjugation in medicinal chemistry and material science . This allows for the creation of complex molecules through a modular approach, enabling researchers to synthesize new compounds with potential therapeutic applications.
Drug Delivery Systems
In the realm of drug delivery, [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride can be used to create self-immolative linkers. These linkers are designed to release amides in response to specific stimuli, such as changes in pH . This targeted release mechanism is particularly useful for delivering drugs to specific tissues or cells, minimizing side effects and improving therapeutic efficacy.
Mechanism of Action
Target of Action
It is used for chemical probe synthesis and is a trifunctional building block . This suggests that it can interact with a variety of biological targets.
Mode of Action
The compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target . This interaction results in potential downstream applications via the alkyne tag .
Result of Action
Its ability to allow for uv light-induced covalent modification of a biological target suggests that it can cause significant changes at the molecular level .
Action Environment
Given its light-activated nature, factors such as exposure to uv light would likely play a significant role in its action .
Future Directions
The future directions of “[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride” could involve its use in chemical probe synthesis . Its ability to allow for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag makes it a promising compound for future research .
properties
IUPAC Name |
4-prop-2-ynoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6H,7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMGBJDHWHLGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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